molecular formula C7H10N2 B1266639 tert-Butylmalononitrile CAS No. 4210-60-0

tert-Butylmalononitrile

Cat. No. B1266639
CAS RN: 4210-60-0
M. Wt: 122.17 g/mol
InChI Key: TUJPHMQZSDKRSL-UHFFFAOYSA-N
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Description

Tert-Butylmalononitrile is a chemical compound with the CAS Number: 4210-60-0 and a molecular weight of 122.17 . It is used in various applications in scientific research, including organic synthesis, medicinal chemistry, and material science.


Molecular Structure Analysis

The molecular formula of tert-Butylmalononitrile is C7H10N2 . It has a density of 0.9±0.1 g/cm3 and a boiling point of 217.8±13.0 °C at 760 mmHg .


Physical And Chemical Properties Analysis

Tert-Butylmalononitrile is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid are air sensitivity and hygroscopicity . It has a molecular weight of 122.17 and a density of 0.9±0.1 g/cm3 .

Scientific Research Applications

Organic Synthesis: Nitration Reactions

tert-Butylmalononitrile: is utilized in organic synthesis, particularly in nitration reactions. Nitration is a fundamental chemical process used to introduce nitro groups into organic molecules, which is a critical step in synthesizing pharmaceuticals, agrochemicals, dyes, and polymers . The compound’s ability to act as a source of cyanide ions makes it valuable for these transformations.

Aerobic Oxidation Processes

tert-Butylmalononitrile: is involved in aerobic oxidation processes, which are crucial for the synthesis of alcohols, ketones, and carboxylic acids. These compounds are significant in various industries, including food, cosmetics, and biofuels .

Annulation Reactions

Annulation reactions are key to constructing cyclic compounds, and tert-Butylmalononitrile plays a role in these reactions. It helps form aromatic rings, which are foundational structures in many organic compounds, including those found in natural products and pharmaceuticals .

Diazotization Reactions

Diazotization is another area where tert-Butylmalononitrile finds application. It’s used to introduce diazo groups into organic molecules, which is an important step in creating azo dyes and pigments used in the textile and printing industries .

Biocatalytic Processes

Lastly, the tert-butyl group’s unique reactivity is explored in biocatalytic processes. This involves using enzymes to catalyze chemical reactions, and tert-Butylmalononitrile can be a substrate or intermediate in these environmentally friendly and sustainable processes .

Safety and Hazards

Tert-Butylmalononitrile is classified as dangerous. It is toxic if swallowed and causes skin and serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing it locked up .

properties

IUPAC Name

2-tert-butylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-7(2,3)6(4-8)5-9/h6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJPHMQZSDKRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194946
Record name t-Butylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butylmalononitrile

CAS RN

4210-60-0
Record name t-Butylmalononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name t-Butylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butylmalononitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of tert-Butylmalononitrile and how can it be used as a building block in synthesis?

A1: tert-Butylmalononitrile is an organic compound with the molecular formula C7H12N2. [] It features a tert-butyl group attached to the central carbon atom of the malononitrile structure. This unique structure makes it a valuable building block in organic synthesis. For instance, it can be used as a starting material for the synthesis of 2-tert-Butyl-1,3-diaminopropane through a reduction reaction. [] This diamine compound can further be used in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Q2: Can tert-Butylmalononitrile act as a bridging ligand in the formation of metal complexes?

A2: Yes, research indicates that tert-Butylmalononitrile can indeed function as a bridging ligand in the formation of metal complexes. Specifically, it has been shown to form binuclear mixed valence rutheniumammine complexes. [] The nitrile groups present in the molecule can coordinate to metal centers, facilitating the formation of multinuclear complexes with potentially interesting electronic and magnetic properties.

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